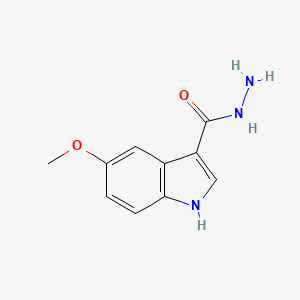

5-Methoxyindole-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methoxyindole-3-carbohydrazide is a derivative of indole, a heterocyclic compound that is widely present in many important alkaloids, tryptophan, and auxins. Indole derivatives are known for their remarkable biological activities, including enzyme inhibition, receptor antagonism, anti-inflammatory, and anti-tumor properties

Preparation Methods

The synthesis of 5-Methoxyindole-3-carbohydrazide typically involves the condensation reaction between 5-methoxyindole-3-carboxaldehyde and hydrazine hydrate or isobutyric acid hydrazide. The reaction is carried out in a methanol solution at 60°C for 12 hours. After filtration and recrystallization from acetone, the product is obtained as a white solid with a yield of approximately 63.81% and a melting point of 225-227°C .

Chemical Reactions Analysis

5-Methoxyindole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Condensation: The compound can participate in condensation reactions to form hydrazone derivatives.

Common reagents used in these reactions include methanesulfonic acid, hydrazine hydrate, and isobutyric acid hydrazide. Major products formed from these reactions include indole-hydrazone analogues and other substituted indole derivatives .

Scientific Research Applications

5-Methoxyindole-3-carbohydrazide has a wide range of scientific research applications:

Chemistry: Used as a synthetic intermediate in the preparation of various indole derivatives.

Biology: Exhibits enzyme inhibition and receptor antagonism properties, making it useful in biological studies.

Industry: Utilized in the development of bioorganic materials, electromaterials, and optomaterials.

Mechanism of Action

The mechanism of action of 5-Methoxyindole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes and act as a receptor antagonist. In cancer cells, it causes a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle, leading to decreased cell proliferation . Additionally, it can decrease the amount of phosphorylated Rb protein, which is crucial for cell cycle regulation .

Comparison with Similar Compounds

5-Methoxyindole-3-carbohydrazide can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-propionic acid: Known for its neuroprotective properties.

5-Methoxyindole-3-carboxaldehyde: A precursor in the synthesis of this compound.

Properties

Molecular Formula |

C10H11N3O2 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

5-methoxy-1H-indole-3-carbohydrazide |

InChI |

InChI=1S/C10H11N3O2/c1-15-6-2-3-9-7(4-6)8(5-12-9)10(14)13-11/h2-5,12H,11H2,1H3,(H,13,14) |

InChI Key |

CLNICVVFYRYEOZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=O)NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)

![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13678257.png)

![5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13678258.png)

![7-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13678277.png)

![3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one](/img/structure/B13678287.png)

![2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678288.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate hydrochloride](/img/structure/B13678302.png)

![2-(3-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678303.png)